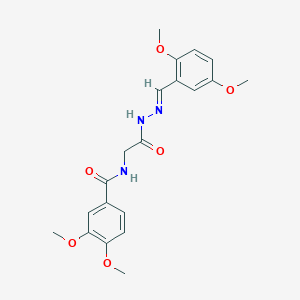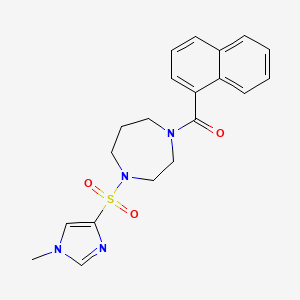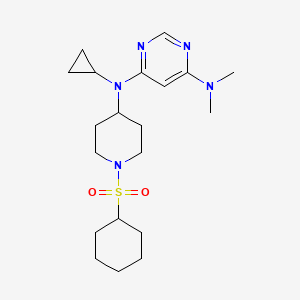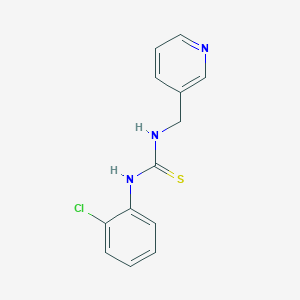![molecular formula C21H23N3OS B2358204 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methylphenyl)thiourea CAS No. 887897-10-1](/img/structure/B2358204.png)
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methylphenyl)thiourea is a useful research compound. Its molecular formula is C21H23N3OS and its molecular weight is 365.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Mosquito Larvicidal Activity
- Compounds similar to the specified chemical have been synthesized and tested for antibacterial and antifungal activities, demonstrating good efficacy compared to standard antibiotics. Additionally, mosquito larvicidal activity was studied, with some compounds proving lethal to mosquito larvae (Rajanarendar et al., 2010).
Synthesis and Molecular Rearrangement Studies
- Studies on the synthesis of similar compounds involving 3-acyl-4-hydroxy-1H-quinolin-2-ones have been conducted. This research includes understanding the molecular rearrangement of these compounds, contributing to the development of new synthesis methods (Klásek et al., 2003).
Chemosensing and Antioxidant Activities
- Acylthiourea derivatives related to the specified chemical have been synthesized and characterized. They exhibited chemosensing abilities and good antioxidant activity. Their molecular structures were confirmed by X-ray crystallography (Kalaiyarasi et al., 2019).
Synthesis of Thiazolidinones for Antimicrobial Use
- Novel thiazolidinone derivatives have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains, showing potential as antimicrobial agents (Patel et al., 2012).
Antimicrobial Activities of Thiosemicarbazides
- Research on the synthesis and antimicrobial activities of thiosemicarbazide derivatives has been conducted, highlighting their potential in combating selective gram-positive and gram-negative bacteria (Alagarsamy et al., 2016).
Synthesis of Pyrazole Derivatives with Antimicrobial Properties
- Studies on the synthesis of pyrazole derivatives containing a 2-methylquinoline ring system have been conducted, showing significant antibacterial activity against various bacterial strains (Raju et al., 2016).
Propriétés
IUPAC Name |
1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-13-4-8-18(9-5-13)23-21(26)22-11-10-17-12-16-7-6-14(2)15(3)19(16)24-20(17)25/h4-9,12H,10-11H2,1-3H3,(H,24,25)(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBWOYACBJHMIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
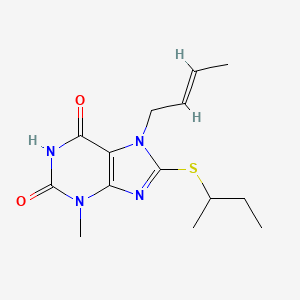
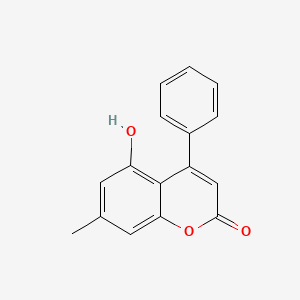
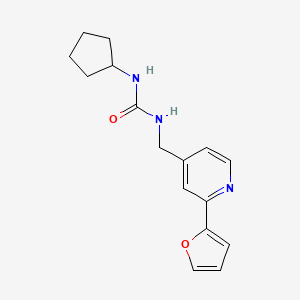
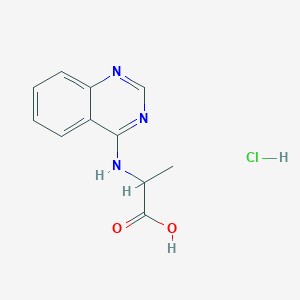
![Ethyl 3-(4-fluorophenyl)-5-[(3-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358128.png)
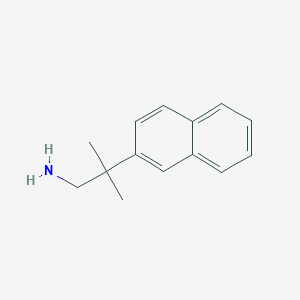
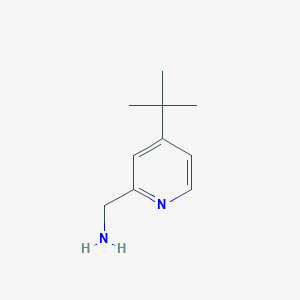
![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile](/img/structure/B2358132.png)
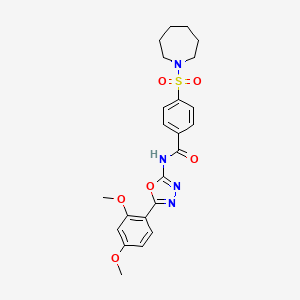
![N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2358135.png)
